Phenyl bromoacetate
Description
Contextual Significance in Modern Organic Chemistry
Phenyl bromoacetate (B1195939) serves as a crucial reagent in contemporary organic synthesis, primarily valued for its function as an efficient alkylating agent. sigmaaldrich.com The presence of a bromine atom on the alpha-carbon to the ester carbonyl group makes it highly susceptible to nucleophilic attack, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is harnessed by synthetic chemists to construct intricate molecular architectures.
Detailed research findings have demonstrated its utility in the synthesis of a variety of heterocyclic compounds. For instance, it is employed as an alkylation reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles. fishersci.casigmaaldrich.com It has also been identified as a key intermediate in the synthesis of sigmaaldrich.comsigmaaldrich.comCurrent time information in Bangalore, IN.triazino[4,3-a] benzimidazole (B57391) acetic acid derivatives, which are investigated as selective aldose reductase inhibitors. chemicalbook.com Furthermore, Phenyl bromoacetate is used to prepare 1,2,3-triazole derivatives that function as cannabinoid CB1 receptor antagonists. chemicalbook.com
Its application extends to the synthesis of natural products and other complex molecules. Notably, it has been used in the construction of the A-ring of cylindrospermopsin (B110882), a potent toxin. fishersci.casigmaaldrich.com The reagent is also instrumental in creating various 4-thiazolidinones, which are heterocyclic compounds of significant interest in medicinal chemistry. fishersci.casigmaaldrich.com
Historical Development and Evolution of Bromoacetate Reagents in Synthetic Strategies
The use of bromoacetate reagents is not a recent development and has a rich history in organic synthesis. The broader class of α-halo esters, particularly ethyl bromoacetate, has been a cornerstone of synthetic strategies for over a century. wikipedia.org Historically, ethyl bromoacetate was used as a lachrymatory agent in World War I. wikipedia.orgnih.gov However, its utility in the laboratory was quickly recognized.
One of the earliest and most significant applications of α-halo esters is the Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887. byjus.com This reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate, which then adds to a carbonyl compound like an aldehyde or ketone to produce a β-hydroxy ester. byjus.comnrochemistry.com This reaction provided a powerful method for carbon-carbon bond formation and remains a fundamental tool in organic synthesis. researchgate.net
Over the decades, the scope of bromoacetate reagents has expanded significantly. Initially used in reactions like the Reformatsky and as simple alkylating agents, their applications have evolved. nih.govatamanchemicals.com Today, reagents like ethyl bromoacetate are considered versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. nih.govsigmaaldrich.comontosight.ai The development of various bromoacetate esters, including this compound, represents an evolution in this class of reagents, offering different reactivity profiles and advantages for specific synthetic challenges. The phenyl group in this compound, for example, can influence the reactivity of the ester and can also be a desirable structural motif in the final product.
Structure
3D Structure
Properties
IUPAC Name |
phenyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-6-8(10)11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWYUCGVQMZMGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001004566 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-72-4 | |
| Record name | Phenyl bromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001004566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl Bromoacetate | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies Utilizing Phenyl Bromoacetate
Role as an Electrophilic Alkylating Reagent
The key to phenyl bromoacetate's utility is the carbon-bromine bond. The bromine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for nucleophilic attack. This makes phenyl bromoacetate (B1195939) an effective electrophilic alkylating agent, capable of transferring the phenoxycarbonylmethyl group (C₆H₅OC(O)CH₂-) to a wide range of nucleophiles.
This compound is frequently employed in the construction of heterocyclic rings, which are core structures in many pharmaceuticals and biologically active compounds. Its reaction with various binucleophiles leads to the formation of important heterocyclic systems.
One notable application is in the synthesis of 4-thiazolidinones. For instance, reacting thiosemicarbazones with this compound provides a direct route to the thiazolidin-4-one core. acs.orgnih.gov This reaction proceeds via initial S-alkylation by the bromoacetate, followed by an intramolecular cyclization (amide formation) to furnish the five-membered ring. A variety of substituted 4-thiazolidinones have been prepared using this method. acs.orgsigmaaldrich.com
Another significant use is in the formation of triazole rings. This compound serves as an alkylating agent in the preparation of 2-(phenoxycarbonyl)methyl triazoles. acs.orgsigmaaldrich.comnih.gov The reaction involves the alkylation of a triazole-containing nucleophile, attaching the phenoxycarbonylmethyl side chain.
Furthermore, derivatives of α-bromoacids, including esters like this compound, are instrumental in the asymmetric synthesis of six-membered heterocycles such as dihydrobenzothiazin-3-ones. rsc.org These reactions capitalize on the electrophilicity of the α-carbon, where a binucleophile like 2-aminothiophenol (B119425) attacks first through its more nucleophilic thiol group, followed by an intramolecular acyl substitution by the amino group to complete the cyclization. rsc.org
The following table summarizes selected examples of heterocycles synthesized using this compound and related α-bromoesters.
Table 1: Examples of Heterocycles Synthesized via Alkylation with this compound and Analogues| Starting Nucleophile | Reagent | Heterocyclic Product | Reference(s) |
|---|---|---|---|
| Thiosemicarbazone | This compound | 4-Thiazolidinone (B1220212) | acs.org, nih.gov |
| Triazole derivative | This compound | 2-(Phenoxycarbonyl)methyl triazole | acs.org, nih.gov |
| 2-Aminothiophenol | α-Bromoacetate derivative | Dihydrobenzothiazin-3-one | rsc.org |
| Ethylenediamine (B42938) | α-Bromoacetate derivative | Piperazinone | rsc.org |
The electrophilic nature of this compound is central to its use in forming both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are fundamental operations in synthetic organic chemistry. nih.govtcichemicals.comoup.com
Carbon-Carbon Bond Formation: A classic example of C-C bond formation using this compound is the Reformatsky reaction . byjus.com In this reaction, metallic zinc reacts with the α-halo ester to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then acts as a nucleophile, adding to a carbonyl compound like an aldehyde or ketone to form a β-hydroxy ester. acs.orgbyjus.com this compound has been successfully used in this capacity, reacting with aldehydes such as benzaldehyde (B42025) to create new C-C bonds. acs.org The resulting β-hydroxy ester can be further dehydrated to yield α,β-unsaturated esters, such as phenyl cinnamate. acs.org This strategy provides a reliable method for elongating carbon chains. acs.orgnih.govbeilstein-journals.org
Another related C-C bond-forming reaction is the Darzens condensation , which typically involves an α-halo ester and a carbonyl compound in the presence of a base to form an α,β-epoxy ester (a glycidic ester). sciencemadness.orgmdma.chmychemblog.com While specific examples with this compound are less common, its analogues like ethyl bromoacetate are widely used, suggesting the potential for similar reactivity. sciencemadness.orgmdma.ch
Carbon-Heteroatom Bond Formation: this compound readily undergoes nucleophilic substitution with various heteroatom nucleophiles to form C-N, C-S, and C-O bonds.
C-N Bond Formation: The reaction of this compound with amine nucleophiles is a straightforward method for C-N bond formation. This is a key step in the synthesis of many heterocycles, as seen in the formation of piperazinones from ethylenediamine derivatives. rsc.org The process involves the alkylation of the amine nitrogen by the bromoacetate. Palladium-catalyzed cross-coupling reactions represent a major strategy for C-N bond formation, and while direct examples with this compound as the electrophile are part of broader synthetic sequences, the fundamental reactivity aligns with these principles. acs.org
C-S Bond Formation: The high nucleophilicity of sulfur makes thiols and thiolates excellent partners for reaction with this compound. This C-S bond formation is the initial step in the synthesis of sulfur-containing heterocycles like thiazolidinones and dihydrobenzothiazin-3-ones. nih.govrsc.orgacs.org The reaction involves the displacement of the bromide by the sulfur nucleophile. Modern methods, including visible-light-mediated protocols, have been developed for C-S bond formation, often utilizing related α-haloesters and demonstrating the ongoing interest in this transformation. researchgate.netrsc.orglnu.edu.cn
Application in Complex Molecular Architecture Construction
The bond-forming capabilities of this compound make it a valuable tool for assembling more complex molecular structures, including advanced synthetic intermediates and the core frameworks of natural products.
This compound is used to create molecules that serve as building blocks for more elaborate targets. The products of the reactions described above are themselves useful synthetic intermediates.
β-Hydroxy and α,β-Unsaturated Esters: The β-hydroxy esters produced from the Reformatsky reaction are versatile intermediates. acs.org They contain two functional groups (hydroxyl and ester) that can be manipulated in subsequent steps. Dehydration of these adducts provides α,β-unsaturated esters, which are key substrates for conjugate addition reactions, cycloadditions, and polymerization processes. acs.orgbeilstein-journals.org
Glycidic Esters: The α,β-epoxy esters (glycidic esters) that can be formed through Darzens-type condensations are valuable intermediates. drdo.gov.in They can be hydrolyzed and decarboxylated to yield aldehydes or ketones with one additional carbon atom, or they can be opened by various nucleophiles to generate α-hydroxy-β-substituted compounds.
Heterocyclic Scaffolds: The heterocycles formed using this compound, such as thiazolidinones and triazoles, often serve as the central scaffold onto which other functionalities are built to create libraries of compounds for biological screening. acs.orgnih.govsigmaaldrich.com For example, this compound is a reagent for producing 2-{2-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]hydrazinyl}-1,3-thiazolidin-4-one, an intermediate for further chemical exploration. acs.orgsigmaaldrich.com
A significant application of this compound is in the total synthesis of natural products. Its ability to participate in key C-C bond-forming reactions allows for the construction of complex carbocyclic and heterocyclic frameworks found in nature.
The most prominent example is its use in the synthesis of the natural toxin cylindrospermopsin (B110882) . acs.orgsigmaaldrich.com this compound is specifically employed in the construction of the A-ring of this complex polycyclic alkaloid. acs.orgnih.gov This demonstrates the reagent's utility in advanced, multi-step synthetic campaigns where precise control over reactivity and stereochemistry is crucial. Research has also pointed to its application in the asymmetric synthesis of related natural products like spirotryprostatins.
Esterification Techniques for Bromoacetic Acid Derivatives
This compound is itself synthesized from simpler precursors. The formation of the ester bond is a critical step. The most common methods for preparing bromoacetate esters involve the esterification of bromoacetic acid or the reaction of an alcohol with an activated form of bromoacetic acid.
A general and widely used laboratory method is the reaction of bromoacetyl bromide with phenol (B47542) or a substituted phenol. sigmaaldrich.com This reaction is typically carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen bromide byproduct.
Alternatively, direct esterification of bromoacetic acid with phenol can be achieved, usually requiring an acid catalyst (like sulfuric acid) and conditions that facilitate the removal of water to drive the equilibrium towards the product, such as azeotropic distillation. orientjchem.orgfishersci.com
Industrial processes often seek more efficient routes. One such process involves the reaction of chloroacetic acid with an alkali metal bromide (like potassium bromide) and an alcohol in the presence of sulfuric acid. This in-situ generation of bromoacetic acid followed by esterification provides a high-yield route to various bromoacetate esters. fishersci.com Another approach for synthesizing alkyl bromoacetates involves the reaction of bromoacetic acid with an alkene (like isobutylene) in the presence of a solid acid catalyst, a method that is considered environmentally friendly. google.com While this specific example produces tert-butyl bromoacetate, the principle of acid-catalyzed addition to an alkene highlights the diversity of available esterification strategies.
The following table outlines common methods for the synthesis of bromoacetate esters.
Table 2: General Synthetic Routes to Bromoacetate Esters| Bromoacetyl Source | Alcohol/Phenol | Coupling Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Bromoacetyl bromide | Phenol | Base (e.g., Pyridine) | This compound | sigmaaldrich.com |
| Bromoacetic acid | Phenol | Acid catalyst (e.g., H₂SO₄), water removal | This compound | orientjchem.org, fishersci.com |
| Chloroacetic acid + KBr | Alcohol | H₂SO₄ | Alkyl bromoacetate | fishersci.com |
| Bromoacetic acid | Isobutylene | Solid acid catalyst | tert-Butyl bromoacetate | google.com |
Catalytic Reaction Pathways Incorporating this compound
This compound serves as a versatile reagent in various catalytic transformations, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Its reactivity is harnessed through distinct catalytic pathways, including homogeneous catalysis with transition metals and reactions mediated by light or radical initiators. These methodologies offer routes to complex molecular architectures under increasingly mild and selective conditions.
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, provides a powerful tool for precise chemical transformations involving this compound. diva-portal.orglibretexts.orglibretexts.org Transition metals like copper and palladium are central to these reactions, facilitating cross-coupling processes through well-defined mechanistic cycles, often involving oxidative addition and reductive elimination. researchgate.netthieme-connect.com
A notable application of this compound is in the copper-catalyzed synthesis of 1-methyl-1H-indole-3-carboxylates. This reaction proceeds via a cross-dehydrogenative coupling (CDC) of N,N-dimethylaniline with various this compound derivatives. galchimia.comsci-hub.st The use of copper(II) acetate (B1210297) monohydrate as a catalyst in the presence of tert-butyl hydroperoxide as an oxidant enables the direct functionalization of C-H bonds, leading to the indole (B1671886) core structure with good to excellent yields (69-90%). galchimia.comsci-hub.st This method represents an efficient approach to building complex heterocyclic scaffolds from simple precursors. galchimia.com
While direct examples using this compound in palladium-catalyzed cross-coupling are less common in the reviewed literature, the reactivity of analogous α-bromoesters, such as ethyl bromoacetate, is well-established. For instance, palladium-catalyzed Suzuki-Miyaura reactions can couple arylboronic acids with α-bromoacetates to form arylacetic acid derivatives. nih.govsustech.edu.cnacs.org These reactions typically employ a Pd(0) catalyst, which undergoes oxidative addition into the carbon-bromine bond of the bromoacetate. researchgate.net Subsequent transmetalation with the organoboron species and reductive elimination yields the cross-coupled product and regenerates the active catalyst. thieme-connect.com Given the similar reactivity of the α-bromoacetyl moiety, this compound is an anticipated substrate for such transformations.
The choice of metal and ligand system is crucial and can lead to divergent reactivity. For example, in some copper-catalyzed reactions, such as a 1,2-carboamination of alkenes, primary alkyl halides like ethyl bromoacetate were found to be unsuitable for initiating the reaction. rsc.org In contrast, other copper-catalyzed systems successfully employ electrophiles like tert-butyl bromoacetate for the synthesis of sulfones. rsc.org This highlights the nuanced role of the ester group and the specific catalytic system in determining the reaction's success.
Table 1: Homogeneous Catalysis Reactions with α-Bromoacetates
| Catalyst System | Reactants | Product Type | Yield (%) | Ref |
| Cu(OAc)₂·H₂O / TBHP | N,N-dimethylaniline, this compound derivatives | 1-methyl-1H-indole-3-carboxylates | 69-90 | galchimia.com |
| Pd₂(dba)₃ / Aminophosphine ligand | Arylboronic acid, Ethyl bromoacetate | Arylacetic acid esters | ~60 | nih.gov |
Photo- or Radical-Mediated Reactions
This compound is also a valuable substrate in reactions that proceed through radical intermediates, which can be generated using photochemical or chemical methods. These pathways offer alternative reactivity patterns compared to traditional ionic reactions. nih.gov
Visible-light photoredox catalysis has emerged as a powerful strategy for generating radicals under mild conditions. sigmaaldrich.com In one such example, phenyl 2-bromoacetate participates in a three-component Ritter-type reaction with alkenes and nitriles. Using an iridium-based photocatalyst (e.g., Ir(ppy)₃) and visible light, a radical is generated from this compound. This radical adds to an alkene, and the resulting intermediate is trapped by a nitrile to afford γ-amino acid derivatives after hydrolysis. The reaction proceeds smoothly, furnishing the desired product from phenyl 2-bromoacetate in a 63% yield.
Similarly, photoredox-catalyzed carbobromination of unactivated alkenes can be achieved using α-bromoesters. acs.orgrsc.org Catalysts like 4CzIPN, when activated by light, can reduce the α-bromoester to generate a carbon-centered radical. acs.orgrsc.org This radical adds to the alkene, and the subsequent radical intermediate is trapped by a bromine source, leading to difunctionalized products. rsc.org While these studies primarily focus on other esters, this compound is a potential substrate for this type of transformation. However, the substrate's electronic properties can be a limiting factor; in one study on photoredox-catalyzed C(sp³)–C(sp³) coupling, this compound was found to be unreactive, whereas ethyl, methyl, and benzyl (B1604629) bromoacetate were well-tolerated.
Radical reactions can also be initiated without light. For instance, the treatment of α-bromo carbonyl compounds with organogallium or organoindium reagents in the presence of a radical initiator like triethylborane (B153662) can mediate radical allylation. nih.gov The reaction is understood to proceed via a radical chain mechanism, as it is inhibited by radical scavengers like TEMPO. nih.gov This methodology provides an alternative to traditional tin-based radical reactions. nih.gov
Table 2: Photo- and Radical-Mediated Reactions with this compound
| Reaction Type | Catalyst/Initiator | Key Reagents | Product Yield (%) | Ref |
| Photo-induced Ritter Reaction | Ir(ppy)₃, Blue LED | Styrene, Acetonitrile, this compound | 63 | |
| Radical Allylation | Triethylborane / Allylindium | Benzyl bromoacetate, Allylindium reagent | Excellent | nih.gov |
| Photoredox Carbobromination | 4CzIPN, Blue LED | 4-phenylbutene, Methyl bromoacetate | 91 | rsc.org |
| Photoredox C-C Coupling | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Triethylamine | Unreactive |
Reaction Mechanisms and Mechanistic Investigations of Phenyl Bromoacetate Transformations
Nucleophilic Substitution Mechanism Studies
Nucleophilic substitution reactions are a cornerstone of Phenyl bromoacetate's reactivity, typically proceeding via a bimolecular mechanism.
The primary mechanism for nucleophilic substitution on Phenyl bromoacetate (B1195939) is the SN2 (Substitution, Nucleophilic, bimolecular) reaction. pdx.edu This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. openstax.orgksu.edu.sa The carbon atom bonded to the bromine is the electrophilic center, made partially positive by the electronegativity of both the bromine and the adjacent carbonyl group. youtube.com
The SN2 mechanism involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the carbon-bromine bond. masterorganicchemistry.comucsd.edu This approach is favored because the leaving group sterically and electronically hinders a frontal attack. ksu.edu.sa As the nucleophile forms a bond with the carbon, the C-Br bond simultaneously breaks. openstax.org
| Substrate Reactivity | Favored for primary and methyl halides due to less steric hindrance | masterorganicchemistry.com |
A defining feature of the SN2 mechanism is the inversion of stereochemical configuration at the electrophilic carbon center. openstax.orgmasterorganicchemistry.com This phenomenon, often called a Walden inversion, is a direct consequence of the backside attack by the nucleophile. libretexts.org As the nucleophile attacks one face of the carbon atom and the leaving group departs from the opposite face, the molecule essentially turns "inside-out." ucsd.edu
If a chiral, non-racemic α-bromo ester were to undergo an SN2 reaction, the product would have the opposite stereochemical configuration to the starting material. For instance, a reaction starting with an (S)-enantiomer would yield an (R)-enantiomer product. openstax.org While the α-carbon of this compound itself is not a stereocenter, this principle of inversion is fundamental to the SN2 pathway that it and related α-halo esters undergo. ucsd.edulibretexts.org Investigations into the reactions of chiral substrates have been crucial in confirming the stereospecific nature of the SN2 mechanism. openstax.orglibretexts.org
Dehydrohalogenation Mechanisms and Product Divergence
Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen atom and a halogen from a substrate. youtube.comunacademy.com In the context of alkyl halides, this typically occurs on adjacent carbon atoms to form an alkene, often proceeding through an E2 (Elimination, bimolecular) mechanism with a strong base. youtube.com
For this compound (Br-CH₂-C(=O)O-Ph), a standard dehydrohalogenation to form an alkene is structurally impossible because the carbon adjacent to the CH₂Br group is a carbonyl carbon, which has no hydrogen atoms to be abstracted. Therefore, product divergence in reactions with bases is primarily a competition between nucleophilic substitution (SN2) and other base-induced pathways, rather than a competition between substitution and standard dehydrohalogenation.
The outcome of the reaction with a basic reagent depends on the reagent's properties.
Nucleophilicity vs. Basicity: Strong, non-hindered bases like hydroxide (B78521) or alkoxides can act as nucleophiles, leading to SN2 products. pdx.edu
Steric Hindrance: A bulky, sterically hindered base, which is a poor nucleophile, would be less likely to attack the α-carbon. youtube.comyoutube.com While it cannot effect a standard E2 reaction, it could potentially abstract an α-proton due to its acidity, leading to an enolate intermediate and subsequent decomposition pathways.
Thus, product divergence is dictated by the choice of base, with strong, small bases favoring SN2 substitution and bulky bases potentially leading to more complex decomposition routes rather than simple elimination.
Radical Generation and Reactivity from this compound
Beyond ionic pathways, this compound can engage in radical reactions, particularly when initiated by light.
The carbon-bromine bond in α-bromoesters is susceptible to homolytic cleavage under photochemical conditions. chemrxiv.orgrsc.org Irradiation with light, such as near-visible 370 nm LED light, can provide the energy to break the C-Br bond, generating two radical species: a bromine radical (Br•) and a carbon-centered radical (in this case, •CH₂COOPh). chemrxiv.org
Table 2: Light-Driven Homolysis of α-Bromoacetates
| Parameter | Observation | Reference |
|---|---|---|
| Initiation | Irradiation with light (e.g., 370 nm LED) | chemrxiv.org |
| Process | Homolytic cleavage of the C-Br bond | chemrxiv.orgrsc.org |
| Products | Bromine radical (Br•) and an acylmethyl radical (•CH₂COOR) | chemrxiv.org |
| Confirmation | Reaction is inhibited by radical scavengers (e.g., TEMPO) | rsc.org |
| Substrate Dependence | this compound was found to be unreactive in a specific photoredox C-C coupling reaction | acs.orgnih.gov |
Once generated, the bromine and carbon-centered radicals are highly reactive intermediates that can participate in several mechanistic pathways.
Radical Addition: The bromine radical can add to an alkene, forming a new carbon-centered radical intermediate. chemrxiv.orgrsc.org Similarly, the •CH₂COOPh radical can add across a double bond, initiating a carbobromination reaction. nih.gov
Radical-Addition Radical-Pairing (RARP): A distinct mechanism proposed for the photoredox carbobromination of alkenes involves a Radical-Addition Radical-Pairing (RARP) pathway. nih.gov In this process:
The photocatalyst initiates the formation of the carbon-centered radical from the α-bromoester.
This radical adds to an alkene to generate a second, more stable carbon radical.
This new radical pairs with a bromine radical (or a related bromine species like Br₂•⁻) to form the final carbobromination product. This final step regenerates the photocatalyst, completing the catalytic cycle. nih.gov
These radical pathways enable the formation of new carbon-carbon and carbon-bromine bonds under mild, light-driven conditions, offering a powerful alternative to traditional ionic reactions.
Kinetics and Thermodynamics of this compound Reactions
The rates and energetic profiles of reactions involving this compound are highly sensitive to experimental conditions, including the solvent system and the electronic nature of any substituents on the aromatic ring. These factors dictate the underlying reaction mechanism, which for haloacetate esters is often a bimolecular nucleophilic substitution (SN2) reaction.
The solvent plays a critical role in modulating the rate of SN2 reactions. The choice between polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., acetone (B3395972), dimethyl sulfoxide) can dramatically alter reaction kinetics. libretexts.orgmasterorganicchemistry.com Polar protic solvents can form strong hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that stabilizes the nucleophile and increases the activation energy for the reaction, thereby slowing it down. libretexts.orgspcmc.ac.in Conversely, polar aprotic solvents solvate the accompanying cation more effectively than the anionic nucleophile, leaving the nucleophile "bare" and more reactive. beilstein-journals.org This can lead to significant rate enhancements; for instance, the reaction between bromoethane (B45996) and potassium iodide proceeds 500 times faster in acetone than in methanol. libretexts.org
In reactions involving bromoacetate esters, which often proceed via a transition state where charge is dispersed, changes in solvent polarity can have a pronounced effect. A study on the analogous reaction of ethyl bromoacetate with phenoxyacetate (B1228835) ions in acetone-water mixtures demonstrated that the reaction rate decreases as the proportion of water (the protic component) increases. ias.ac.in This is attributed to the greater solvation of the reactant anion by water compared to the transition state, where the negative charge is more spread out. ias.ac.in
| Percentage of Water in Acetone (%) | Rate Constant (10³ k₂ M⁻¹s⁻¹) at 40°C |
| 10 | 1.230 |
| 15 | 0.815 |
| 20 | 0.547 |
| 25 | 0.352 |
| Data derived from the reaction of ethyl bromoacetate with phenoxyacetate ion. ias.ac.in |
This trend underscores the principle that for SN2 reactions with anionic nucleophiles, increasing solvent polarity through the addition of a protic component tends to stabilize the reactants more than the transition state, leading to a slower reaction. spcmc.ac.in
The electronic properties of substituents on the phenyl ring of either the substrate or the nucleophile can significantly influence reaction rates. The Hammett equation, log(k/k₀) = ρσ, is a powerful tool for quantifying these effects, where ρ (rho) is the reaction constant indicating the sensitivity of the reaction to substituent effects, and σ (sigma) is the substituent constant representing its electronic influence.
Kinetic studies on the reactions of bromoacetate esters consistently show that electron-donating groups on the nucleophile accelerate the reaction, while electron-withdrawing groups have a retarding effect. ias.ac.in For the reaction of ethyl bromoacetate with various substituted phenoxyacetate ions in 90% aqueous acetone, a linear Hammett plot was obtained with a negative ρ value of -0.242 at 40°C. ias.ac.in The negative sign of ρ indicates that the reaction is facilitated by an increased electron density at the reaction center of the nucleophile. ias.ac.in
| Substituent (X) on Phenoxyacetate | Rate Constant (10³ k₂ M⁻¹s⁻¹) at 40°C | Hammett Constant (σ) |
| p-Me | 1.480 | -0.17 |
| m-Me | 1.342 | -0.07 |
| H | 1.230 | 0.00 |
| p-Cl | 0.940 | 0.23 |
| p-Br | 0.933 | 0.23 |
| p-NO₂ | 0.441 | 0.78 |
| Data from the reaction of ethyl bromoacetate with substituted phenoxyacetate ions. ias.ac.in |
Similarly, a study of the reaction between ethyl bromoacetate and substituted 2-phenylthiazolidines in ethanol (B145695) found negative ρ values (e.g., -0.771 at 40°C), again confirming that electron-donating substituents on the nucleophile enhance reactivity. cdnsciencepub.com
From a molecular orbital perspective, substituents alter the reactivity of the ester. Theoretical studies on substituted phenyl acetates show that electron-withdrawing groups on the phenyl ring increase the reactivity of the ester toward nucleophilic attack. grafiati.com These groups adjust the energy and availability of the π*C=O antibonding orbital, making it a better acceptor for the lone pair of an incoming nucleophile. grafiati.com In the context of nitrothis compound derivatives, kinetic studies on the hydrolysis and aminolysis of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates (formed from their respective bromoacetate precursors) show that the p-nitro-substituted ester is more susceptible to attack by water and hydroxide than the m-nitro-substituted ester, reflecting the stronger electron-withdrawing effect of a para-nitro group. beilstein-journals.org
| Ester Derivative | k₀ (water-promoted hydrolysis, min⁻¹) | kₒₕ (hydroxide-promoted hydrolysis, M⁻¹min⁻¹) | kₙₕ₂ (aminolysis, M⁻¹min⁻¹) |
| p-nitrophenyl ester | 1.8 x 10⁻³ | 1.5 x 10⁴ | 6.1 |
| m-nitrophenyl ester | 1.1 x 10⁻³ | 7.6 x 10³ | 5.1 |
| Kinetic data for the cleavage of p- and m-nitrophenyl 2-S-(5′-thiophosphoryluridine)acetates at 25°C. beilstein-journals.org |
Intermediate Characterization and Elucidation within Reaction Cycles
The transformation of this compound can proceed through various transient species, the characterization of which is crucial for a complete mechanistic understanding.
Tetrahedral Intermediates: In nucleophilic substitution reactions at the carbonyl carbon (nucleophilic acyl substitution), such as hydrolysis or aminolysis, the reaction typically proceeds through a tetrahedral intermediate. ucl.ac.uk This intermediate is formed when the nucleophile adds to the carbonyl carbon, breaking the C=O π-bond. The subsequent collapse of this intermediate, by reforming the carbonyl and expelling the phenoxide leaving group, yields the final product. marquette.edu While generally too unstable for direct isolation, their existence is inferred from kinetic data and trapping experiments.
Radical Intermediates: Under photoredox conditions, reactions involving bromoacetate esters can proceed via radical pathways. For example, in a photoredox-catalyzed reaction involving benzyl (B1604629) bromoacetate, a carbon-centered radical was proposed as a key intermediate. nih.gov Its presence was confirmed by electron paramagnetic resonance (EPR) spectroscopy, which, in the presence of a spin trap (N-tert-Butyl-α-phenylnitrone), gave a signal consistent with a carbon-centered radical adduct. nih.gov This demonstrates that homolytic cleavage of the C-Br bond is a viable pathway under appropriate energetic conditions.
Spectroscopic Identification of Intermediates: In some cases, reaction intermediates can be detected and characterized using spectroscopic methods. In a reaction between ethyl bromoacetate enolate and an aldehyde, a bromohydrin intermediate was successfully isolated and identified. acs.org Its structure was confirmed by ¹H NMR spectroscopy, which showed characteristic signals for the bromohydrin moiety that were distinct from the epoxide side products. acs.org The identification of such species provides direct evidence for the reaction pathway and helps to rationalize the formation of different products. The formation of various side products can also provide clues to the reaction mechanism and the intermediates involved. researchgate.net
Applications of Phenyl Bromoacetate in the Synthesis of Functional Molecules and Advanced Materials
Development of Nitrogen-Containing Heterocyclic Scaffolds
The construction of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science. Phenyl bromoacetate (B1195939) provides a reliable method for the cyclization and functionalization of precursors to form these valuable scaffolds.
Thiazolidin-4-ones are a prominent class of heterocyclic compounds known for their diverse pharmacological properties. Phenyl bromoacetate is a key reagent in the synthesis of these systems, typically through the cyclization of thiosemicarbazone intermediates. nih.gov The reaction involves the alkylation of the sulfur atom of the thiosemicarbazone by this compound, followed by an intramolecular cyclization to form the five-membered thiazolidinone ring.
One common synthetic route involves reacting thiosemicarbazide (B42300) with a ketone or aldehyde to form a thiosemicarbazone. This intermediate is then treated with this compound in the presence of a base, such as sodium acetate (B1210297), to yield the corresponding 2-imino-thiazolidin-4-one derivative. nih.govmdpi.com For example, thiosemicarbazones derived from dehydroacetic acid react with this compound to furnish thiazolidin-4-one moieties. nih.gov Similarly, various thiosemicarbazones can be cyclized using ethyl bromoacetate, a closely related reagent, in boiling ethanol (B145695) with anhydrous sodium acetate to afford thiazolidin-4-ones in good yields. mdpi.commdpi.com
The reaction of N,N-disubstituted thiourea (B124793) derivatives with dialkyl acetylenedicarboxylates also yields functionalized 4-oxothiazolidine derivatives. proquest.com While this specific example uses a different cyclizing agent, it highlights the versatility of thiourea-based precursors in forming thiazolidinone rings, a reaction type where this compound is also frequently employed. The general applicability of haloacetates like this compound and ethyl bromoacetate in these cyclization reactions makes them indispensable tools for accessing this important class of heterocycles. researchgate.net
Table 1: Synthesis of Thiazolidin-4-one Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| Thiosemicarbazones | This compound | Thiazolidin-4-one derivatives | nih.gov |
| 4-Phenyl thiosemicarbazones | Ethyl 2-bromoacetate | Thiazolidin-4-ones | mdpi.com |
| N,N-disubstituted thioureas | Dialkyl acetylenedicarboxylates | 4-Oxothiazolidine derivatives | proquest.com |
1,2,4-Triazoles are another class of nitrogen-containing heterocycles with a broad spectrum of applications, including in pharmaceuticals and agrochemicals. derpharmachemica.com this compound and its ethyl ester analogue are frequently used as alkylating agents to modify triazole rings, thereby creating more complex and functionally diverse molecules. sigmaaldrich.com
A typical reaction involves the N-alkylation of a pre-formed triazole ring. For instance, 4-amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-ones can be reacted with ethyl bromoacetate in the presence of a base like sodium ethoxide. mdpi.com The bromoacetate alkylates one of the nitrogen atoms of the triazole ring, attaching an acetic acid ester moiety. mdpi.comnih.gov This ester can then be further modified, for example, by reacting it with hydrazine (B178648) hydrate (B1144303) to form the corresponding acid hydrazide, which serves as a precursor for synthesizing Schiff bases and other derivatives. derpharmachemica.comnih.govtubitak.gov.tr
Research has shown the synthesis of various acetic acid ethyl esters containing a 5-oxo- sigmaaldrich.comtubitak.gov.trCurrent time information in Bangalore, IN.triazole ring by condensing the parent triazole with ethyl bromoacetate in a basic medium. nih.gov This highlights a general and effective strategy for elaborating the triazole scaffold. This compound itself may be employed as an alkylating reagent in the preparation of 2-(phenoxycarbonyl)methyl triazoles, demonstrating its direct utility in this field. sigmaaldrich.com
Table 2: Synthesis of Triazole Derivatives using Bromoacetates
| Triazole Precursor | Reagent | Product | Reference |
|---|---|---|---|
| 4-Amino-5-(4-chlorophenyl)-4,5-dihydro-3H-1,2,4-triazol-3-one derivative | Ethyl bromoacetate | Ethyl [3-(4-chlorophenyl)-5-oxo-4-{[phenylmethylene]amino}-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate | mdpi.com |
| 5-Substituted-1,2,4-triazole-3-thiones | Ethyl bromoacetate | Ethyl (5-substituted-3-thioxo-1,2,4-triazol-1-yl)acetate | derpharmachemica.com |
| 5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol) | Ethyl bromoacetate | Diethyl 5,5'-{methylenebis[(4-phenyl-4H-1,2,4-triazole-5,3-diyl)thio]}diacetate | tubitak.gov.tr |
Benzimidazoles are bicyclic heterocyclic compounds composed of fused benzene (B151609) and imidazole (B134444) rings. They are of significant interest in medicinal chemistry due to their presence in various biologically active molecules. The introduction of an acetic acid or ester side chain onto the benzimidazole (B57391) scaffold can be achieved using haloacetate reagents.
While direct examples using this compound are less commonly documented in readily available literature, the synthetic strategy is well-established using analogous reagents like ethyl chloroacetate (B1199739) or methyl bromoacetate. google.comresearchgate.net The general method involves the N-alkylation of a benzimidazole derivative or the cyclization of a suitably substituted o-phenylenediamine (B120857) precursor with a derivative of acetic acid.
For instance, a process for preparing benzimidazole derivatives involves reacting ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido) propanoate with 2-(4-cyanophenylamino)acetic acid. google.com In another example, 2-(benzylthio)benzimidazole is first prepared and then reacted with hydrazine hydrate to form N-acetohydrazide-2-(benzylthio) benzimidazole, a key intermediate for further derivatization. researchgate.net The initial step to form the acetate precursor would typically involve alkylation with a haloacetate like ethyl chloroacetate. researchgate.net These syntheses demonstrate the principle of using haloacetic acid derivatives to build the desired side chain, a role for which this compound is also well-suited.
Assembly of Complex Oxygen- and Sulfur-Containing Frameworks
Beyond nitrogen heterocycles, this compound is instrumental in synthesizing molecules containing oxygen and sulfur, which are important in materials science and as biological mimics.
Phosphonoacetic acid (PAA) and its derivatives are known for their biological activities, particularly as antiviral agents. They function as mimics of diphosphate (B83284) moieties. This compound and its analogues are valuable precursors for synthesizing esters of phosphonoacetic acid.
The synthesis can be achieved by reacting a phosphite (B83602) reagent with a bromoacetate ester. For example, tris(trimethylsilyl) phosphite reacts with chloroacetates to produce phosphonoacetic acid monoesters. evitachem.com Specifically, benzyl (B1604629) bromoacetate, a close analogue of this compound, can be used to synthesize both carboxyl and phosphorus monoesters of phosphonoacetic acid, showcasing its versatility. evitachem.com Another approach involves the reaction of dimethylphenyl phosphite with benzyl bromoacetate to create P-monoesters of phosphonoacetic acid. evitachem.com
Furthermore, nucleoside analogues containing a phosphonoacetic acid moiety have been synthesized for biological evaluation. researchgate.netresearchgate.net In one synthetic route, a protected nucleoside intermediate is reacted with diethylphosphonoacetic acid using a coupling agent like DCC to form the desired phosphonate (B1237965) ester analogue. researchgate.net This demonstrates the importance of phosphonoacetic acid derivatives in creating complex biomolecules, with bromoacetate esters serving as key starting materials for the phosphonoacetic acid unit itself.
Precursor in the Synthesis of Analogues for Biological Research
A primary application of this compound in synthesis is the creation of novel molecules for biological and medicinal research. The heterocyclic and functionalized structures derived from this reagent often serve as scaffolds for discovering new therapeutic agents.
The thiazolidinone, triazole, and benzimidazole derivatives mentioned previously are all widely investigated for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govderpharmachemica.comtubitak.gov.trrsc.org this compound, by enabling the efficient construction of these core structures, is thus a crucial precursor in drug discovery pipelines.
For example, novel 4-thiazolidinones containing a pyrone moiety have been synthesized using this compound and evaluated for their antimicrobial activity. sigmaaldrich.com Similarly, various 1,2,4-triazole (B32235) derivatives synthesized using ethyl bromoacetate have been screened for antimicrobial and antifungal activities. derpharmachemica.commdpi.comtubitak.gov.tr The synthesis of 3'-(phenyl alkynyl) abscisic acid analogs, which act as potent ABA antagonists with potential agricultural applications, highlights the use of related synthetic strategies to create complex biological modulators. rsc.org The versatility of this compound and its analogues makes them valuable tools for generating libraries of diverse compounds for high-throughput screening and for the rational design of new biologically active agents. mdpi.commdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Thiazolidin-4-one |
| Thiosemicarbazide |
| Dehydroacetic acid |
| Ethyl bromoacetate |
| Sodium acetate |
| N,N-disubstituted thiourea |
| Dialkyl acetylenedicarboxylate |
| 1,2,4-Triazole |
| 4-Amino-5-substituted-2,4-dihydro-3H-1,2,4-triazol-3-one |
| Sodium ethoxide |
| Hydrazine hydrate |
| Benzimidazole |
| Ethyl chloroacetate |
| Methyl bromoacetate |
| o-Phenylenediamine |
| 2-(Benzylthio)benzimidazole |
| N-acetohydrazide-2-(benzylthio) benzimidazole |
| Phosphonoacetic acid (PAA) |
| Tris(trimethylsilyl) phosphite |
| Benzyl bromoacetate |
| Dimethylphenyl phosphite |
| Diethylphosphonoacetic acid |
Derivatization Towards Cylindrospermopsin (B110882) Analogues
The potent cyanotoxin, cylindrospermopsin, and its analogues are complex polycyclic alkaloids that have been the subject of extensive synthetic efforts due to their intriguing molecular architecture and biological activity. This compound has been identified as a useful reagent in the synthesis of the A-ring of cylindrospermopsin. sigmaaldrich.com The construction of this portion of the molecule is a critical step in the total synthesis of these natural products.
In the synthesis of cylindrospermopsin analogues, the strategic incorporation of specific functional groups is crucial for mimicking the natural product's structure and, potentially, its biological function. The use of this compound allows for the introduction of a phenoxycarbonylmethyl group, which can then be further elaborated to form the characteristic structural features of the A-ring. While detailed reaction specifics involving this compound are proprietary to the research that utilizes them, its application underscores the importance of this reagent in building complex, stereochemically rich fragments of natural products. The synthesis of various cylindrospermopsin analogues, such as 7-epicylindrospermopsin and 7-deoxycylindrospermopsin, often involves the alkylation of chiral templates to introduce key side chains. orgsyn.orgorgsyn.org
The general approach for the synthesis of the A-ring synthon for cylindrospermopsin has involved key steps like intramolecular oxazinone N-oxide/alkene dipolar cycloaddition to establish contiguous stereogenic centers. researchgate.net The derivatization of key intermediates is where a reagent like this compound would be employed to introduce the necessary carbon framework.
Table 1: Key Intermediates in Cylindrospermopsin Analogue Synthesis
| Intermediate | Synthetic Utility |
|---|---|
| Diphenylmorpholinone template | Chiral auxiliary for asymmetric synthesis of α-amino acid derivatives. orgsyn.org |
| 6-bromomethyl-4H-1,3-dioxin | A vinyl ketone equivalent used for alkylation in the synthesis of hydroxypipecolic acid derivatives. orgsyn.org |
Synthesis of Bis-Indole Based Systems
Bis-indole alkaloids represent a significant class of natural products and synthetic compounds with a wide range of biological activities, including antiproliferative effects. nih.govresearchgate.net The synthesis of novel bis-indole analogues often involves the linkage of two indole (B1671886) units through various spacer and functional moieties. nih.gov In this context, bromoacetate esters are crucial reagents for the construction of heterocyclic rings appended to the bis-indole core.
A key application of bromoacetate esters, such as methyl bromoacetate, is in the synthesis of bis-indole homodimers featuring a thiazolidin-4-one moiety. nih.govmdpi.com This synthesis is achieved through a cyclization reaction between a bis-indole thiourea and the bromoacetate ester. nih.govmdpi.com The reaction proceeds via alkylation of the sulfur atom of the thiourea by the bromoacetate, followed by an intramolecular cyclization to form the thiazolidin-4-one ring. While published syntheses have utilized methyl bromoacetate, the analogous reactivity of this compound makes it a suitable alternative for introducing a phenoxycarbonylmethyl-derived substituent.
The general synthetic pathway involves the initial preparation of a bis-indole thiourea by reacting a suitable indole isothiocyanate with a diamine linker, such as p-phenylenediamine. nih.govnih.gov The resulting bis-indole thiourea is then treated with a bromoacetate ester in the presence of a base to facilitate the cyclization and formation of the thiazolidin-4-one ring system. nih.gov
Table 2: Synthesis of Bis-Indole Thiazolidin-4-one Derivatives
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Bis-indole thiourea | Methyl bromoacetate | Bis-indole homodimer with a thiazolidin-4-one moiety. nih.govmdpi.com |
Preparation of Brassinosteroid Analogues
Brassinosteroids are a class of plant hormones that regulate various aspects of plant growth and development. mdpi.com Due to their potent biological activity, there is considerable interest in the synthesis of brassinosteroid analogues with modified structures to enhance their activity or to study their structure-activity relationships. researchgate.netnih.gov The synthesis of these analogues often involves the modification of the steroidal side chain.
While direct examples of the use of this compound in published brassinosteroid syntheses are not prominent, its potential as an alkylating agent for introducing a phenoxycarbonylmethyl group onto the steroid skeleton or side chain is significant. This functional group can serve as a precursor for constructing various side chain modifications. For instance, the reaction of a steroidal alcohol or enolate with this compound would introduce an ester functionality that could be further transformed through hydrolysis, amidation, or reduction.
The synthesis of brassinosteroid analogues has involved the introduction of phenyl and benzoate (B1203000) groups into the side chain to modulate biological activity. mdpi.comresearchgate.net These modifications are often achieved through multi-step sequences. The use of this compound could potentially offer a more direct route to certain ester-containing side chains. For example, the alkylation of a suitable steroidal intermediate with this compound could lead to the formation of a side chain that is then further elaborated into the desired brassinosteroid analogue.
Table 3: Common Strategies in Brassinosteroid Analogue Synthesis
| Synthetic Strategy | Description |
|---|---|
| Horner-Wadsworth-Emmons reaction | Used to introduce phenyl groups into the steroid side chain. researchgate.netnih.gov |
| Alkene cross-metathesis | Employed for the preparation of phenyl brassinosteroid analogues. mdpi.com |
Research on Phenyl Bromoacetate Derivatives: Synthesis and Advanced Functionalization
Synthetic Methodologies for Novel Phenyl Bromoacetate (B1195939) Analogues
The creation of novel analogues of phenyl bromoacetate involves modifying its core structure to introduce new functional groups and structural motifs. Key strategies include alkylation, acylation, and cyclization reactions.
Alkylation and acylation reactions are fundamental strategies for synthesizing derivatives of this compound. These reactions typically involve the substitution of the bromine atom or reactions at the phenyl ring.
Alkylation introduces alkyl groups into a molecule. In the context of this compound, this can be achieved through various methods. For instance, this compound can serve as an alkylating agent itself. It is used in the preparation of 2-(phenoxycarbonyl)methyl triazoles. sigmaaldrich.com The reaction of triflamides with ethyl bromoacetate in the presence of a base like sodium hydride (NaH) leads to N-triflylglycine derivatives. clockss.org Another example is the alkylation of 2-mercapto-5-methyl-1H-benzimidazole with ethyl bromoacetate under phase-transfer catalysis conditions, which results in exclusive S-monoalkylation. researchgate.net
Acylation involves the introduction of an acyl group into a compound. Friedel-Crafts acylation is a common method for attaching acyl groups to aromatic rings. libretexts.org While direct acylation of the phenyl ring of this compound can be challenging due to the deactivating effect of the bromoacetoxy group, derivatives can be prepared from acylated precursors. For example, N-(β-phenethyl)amino acids can be acylated and subsequently cyclized to form 3-benzazepine derivatives. clockss.org The use of a triflyl protecting group on the amino nitrogen was found to be effective in preventing decarboxylation during the Friedel-Crafts acylation step. clockss.org
A summary of representative alkylation and acylation reactions involving bromoacetate derivatives is presented in Table 1.
Table 1: Examples of Alkylation and Acylation Reactions for Derivative Synthesis
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Triflamides | Ethyl bromoacetate, NaH | N-triflylglycine derivatives | clockss.org |
| 2-Mercapto-5-methyl-1H-benzimidazole | Ethyl bromoacetate, Tetrabutylammonium bromide | S-alkylated benzimidazole (B57391) | researchgate.net |
| N-(β-phenethyl)amino acids (triflyl protected) | P₂O₅ | 3-Benzazepine derivatives | clockss.org |
| 2-Mercapto-3-benzylquinazolin-4(3H)-one | Phenyl 2-chloroacetate, K₂CO₃ | 2-(Quinazolin-2-ylthio)acetate derivative | tandfonline.com |
Cyclization reactions are crucial for constructing fused ring systems, which are common scaffolds in biologically active molecules and functional materials. This compound and its derivatives can participate in various cyclization strategies.
One approach involves the intramolecular cyclization of a suitably substituted precursor derived from this compound. For instance, Au(I)-catalyzed cyclization of 2-alkenylphenyl carbonyl compounds, which can be prepared through multi-step sequences involving reagents like methyl bromoacetate, can afford naphthalenes. campushomepage.com
Another strategy is the intermolecular annulation of phenylethanone derivatives with alkynes, mediated by a bromine source, to regioselectively form polysubstituted 1-naphthols. acs.org Mechanistic studies suggest the in situ formation of a bromo-substituted intermediate which then reacts with the alkyne. acs.org
Fused chalcogenopheno d-nb.infobenzochalcogenophene (CBC) building blocks have been synthesized using a Fiesselmann reaction, where nucleophilic aromatic substitution with in situ generated sodium hydrogenselenide is followed by the addition of ethyl bromoacetate. d-nb.info These fused ring systems are of interest as potential materials for organic field-effect transistors. d-nb.info
The synthesis of quinazolinone analogues often involves cyclization steps. For example, 2-mercaptoquinazolin-4(3H)-one intermediates can be synthesized by reacting anthranilic acid derivatives with isothiocyanates. mdpi.com These intermediates can then be further functionalized and cyclized.
Table 2 provides examples of cyclization reactions leading to fused ring systems.
Table 2: Cyclization Reactions for the Synthesis of Fused Ring Systems
| Reactants | Catalyst/Reagents | Product (Fused Ring System) | Reference |
|---|---|---|---|
| 2-Alkenylphenyl carbonyl compounds | Au(I) catalyst | Naphthalenes | campushomepage.com |
| Phenylethanone derivatives, Alkynes | N-bromophthalimide (NBP), 2-bromoethylamine (B90993) hydrobromide (BEA) | 1-Naphthols | acs.org |
| Substituted benzo[b]thiophenes/selenophenes, Ethyl bromoacetate | Sodium hydrogenselenide | Chalcogenopheno d-nb.infobenzochalcogenophene (CBC) | d-nb.info |
Functionalization of this compound Derivatives
Once novel analogues of this compound are synthesized, they can be further modified to introduce additional complexity and functionality. This is often achieved through strategies that introduce diverse substituents or through post-synthetic modifications.
The introduction of complex substituents onto this compound derivatives is key to tailoring their properties. This can be achieved by leveraging the reactivity of the initial derivative.
A versatile approach involves creating a reactive intermediate that can be coupled with various partners. For example, a C-7 bromomethyl substituted pilicide scaffold, synthesized from a bromoacetic acid derivative, serves as a platform for introducing a range of substituents. nih.gov This intermediate can undergo substitution reactions with amines and alcohols to form new C-N and C-O bonds. nih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions can be employed to form new carbon-carbon bonds, allowing for the introduction of various aryl groups. nih.gov
The synthesis of highly functionalized 4-thiazolidinone (B1220212) derivatives from 4-phenyl-3-thiosemicarbazones and ethyl 2-bromoacetate is another example. researchgate.net The resulting thiazolidinone ring can be further substituted to introduce complexity.
In the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives, which are considered bioisosteres of phenyl groups, atom transfer radical addition (ATRA) reactions of iodo- or bromo-substituted starting materials are employed. rsc.org The resulting halide-substituted BCPs can then be functionalized through methods like Negishi cross-coupling. rsc.org
Post-synthetic modification refers to the chemical transformation of a pre-formed molecular scaffold or material. This strategy is particularly useful for creating libraries of compounds from a common intermediate or for functionalizing materials like metal-organic frameworks (MOFs).
In the context of peptoid synthesis, a solution-phase approach involves the alternating substitution and acylation of a protected bromoacetate derivative. acs.org This allows for the controlled synthesis of short peptoid chains which can then be coupled together. acs.org
Post-synthetic modification is also a powerful tool in materials chemistry. For instance, the pyridine (B92270) nitrogen atoms in a covalent organic framework (COF) can be alkylated with 2-bromoacetic acid in a post-synthetic step. rsc.org This introduces zwitterionic species into the framework, which can act as catalysts. rsc.org Similarly, the incorporation of alkyne-containing building blocks into a COF allows for post-synthetic functionalization via click chemistry, such as the cycloaddition of an azide (B81097) to form a triazole moiety. rsc.org
These strategies for advanced functionalization enable the creation of a diverse array of complex molecules derived from the fundamental this compound scaffold, opening avenues for new discoveries in medicinal chemistry, materials science, and beyond.
Computational and Theoretical Investigations of Phenyl Bromoacetate and Its Reactions
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the electronic structure, geometry, and energetic properties of phenyl bromoacetate (B1195939). These methods are fundamental to predicting its behavior and interactions.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed for geometry optimization, where the goal is to find the minimum energy conformation of a molecule. escholarship.org For a molecule like phenyl bromoacetate, DFT calculations, often using a functional like B3LYP in conjunction with a basis set such as 6-311++G(d,p), can predict key structural parameters. nih.govnih.gov
While specific DFT calculations for this compound are not extensively documented in the literature, data from the structurally analogous compound, phenyl benzoate (B1203000), provides valuable insight into the expected geometric parameters. researchgate.net The optimization process seeks the lowest point on the potential energy surface, yielding precise bond lengths and angles that correspond to the molecule's most stable state.
| Parameter | Calculated Value (for Phenyl Benzoate model) | Unit |
|---|---|---|
| C=O Bond Length | 1.216 | Å |
| C-O (Ester) Bond Length | 1.355 | Å |
| O-C (Phenyl) Bond Length | 1.411 | Å |
| C-C (Phenyl Ring Avg.) | 1.395 | Å |
| O=C-O Bond Angle | 123.5 | Degrees |
| C-O-C Bond Angle | 118.4 | Degrees |
Data derived from B3LYP/6-31+G calculations on the analogous molecule phenyl benzoate. researchgate.net*
Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, characterizing its nucleophilicity. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, defining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the ester oxygen atoms, while the LUMO is anticipated to be centered on the carbonyl group and the α-carbon bearing the bromine atom, indicating the primary site for nucleophilic attack.
| Parameter | Typical Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.5 to -7.5 | Electron-donating ability (Nucleophilicity) |
| ELUMO | -0.5 to -1.5 | Electron-accepting ability (Electrophilicity) |
| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 | Chemical Reactivity and Kinetic Stability |
Representative values based on DFT calculations for similar aromatic and bromo-substituted organic compounds. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structure concepts. uni-muenchen.de This method is particularly useful for analyzing delocalization effects and intermolecular or intramolecular interactions by quantifying the stabilization energy associated with donor-acceptor interactions. bohrium.comuba.ar This is accomplished through a second-order perturbation theory analysis of the Fock matrix. uni-muenchen.de
| Donor NBO | Acceptor NBO | Interaction Type | Estimated E(2) (kcal/mol) |
|---|---|---|---|
| LP (Ocarbonyl) | π* (C-Oester) | Hyperconjugation | 25 - 35 |
| LP (Oester) | π* (C=O) | Hyperconjugation | 40 - 50 |
| LP (Oester) | π* (C-Cphenyl) | Resonance | 5 - 10 |
| LP (Br) | σ* (C-C) | Hyperconjugation | 1 - 5 |
Estimated stabilization energies based on typical NBO analyses of esters and halogenated compounds.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites. wolfram.com The MEP surface is colored to represent different values of electrostatic potential, allowing for the identification of electron-rich and electron-poor regions. youtube.com Conventionally, red indicates regions of most negative potential (electron-rich, prone to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, prone to nucleophilic attack). researchgate.net Green and yellow represent intermediate potential values. researchgate.net
For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and the presence of lone pairs. A region of negative or neutral potential would also be associated with the bromine atom. In contrast, positive potential (blue) would be located around the hydrogen atoms of the phenyl ring and, notably, on the methylene (B1212753) (CH₂) group attached to the bromine, highlighting its susceptibility to nucleophilic attack.
Reaction Pathway Elucidation and Energy Profile Mapping
Computational chemistry is instrumental in mapping the complete energy profile of a chemical reaction. This involves identifying all stationary points, including reactants, products, intermediates, and, most importantly, transition states.
A transition state (TS) represents a first-order saddle point on the potential energy surface, corresponding to the highest energy barrier along the minimum energy reaction pathway. matlantis.comucsb.edu Locating and characterizing the TS is crucial for determining the reaction mechanism and calculating the activation energy, which governs the reaction rate. fossee.in Computationally, a TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency. ucsb.edu The vibrational mode corresponding to this imaginary frequency represents the motion of the atoms along the reaction coordinate, transitioning from reactants to products. fossee.in
A characteristic reaction of this compound is the nucleophilic substitution (SN2) at the α-carbon, where the bromide ion acts as the leaving group. ias.ac.in Theoretical characterization of the TS for such a reaction would involve modeling the approach of a nucleophile and the simultaneous departure of the bromide ion. The activation energy (Ea) is the energy difference between the reactants and the transition state.
| Parameter | Description | Typical Value |
|---|---|---|
| Reaction Coordinate | Asymmetric stretch involving Nu--C bond formation and C--Br bond breaking | - |
| Activation Energy (Ea) | Energy barrier for the reaction | 15 - 25 kcal/mol |
| Imaginary Frequency | Confirms the structure is a true transition state | 300i - 500i cm-1 |
Representative values for an SN2 reaction involving an alkyl bromide.
Computational Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including their regioselectivity and stereoselectivity. rsc.orgrsc.org These predictions are crucial for synthetic planning and understanding reaction mechanisms. rsc.org For reactions involving this compound, computational models, particularly those based on quantum mechanics (QM) and machine learning (ML), would be employed. rsc.orgresearchgate.net
Quantum Mechanical Methods:
QM methods can be used to calculate the activation energies for different competing reaction pathways. wuxiapptec.comnih.gov By comparing the energy barriers of transition states leading to various regioisomers or stereoisomers, the most likely product can be identified. wuxiapptec.comnih.gov For instance, in an electrophilic aromatic substitution on the phenyl ring of this compound, QM calculations could determine the relative energies of intermediates formed by attack at the ortho, meta, and para positions, thus predicting the regioselectivity. wuxiapptec.com Similarly, for reactions at the α-carbon of the bromoacetate group, computational modeling can elucidate the stereochemical outcome by analyzing the transition state energies of different stereoisomeric pathways. rsc.org
Machine Learning Models:
In recent years, machine learning has emerged as a valuable tool for predicting reaction selectivity. researchgate.netnih.govbohrium.com These models are trained on large datasets of known reactions and can learn to predict the outcomes for new substrates and reagents. researchgate.netmit.edu For a compound like this compound, an ML model could predict the regioselectivity of a reaction by analyzing its molecular features and comparing them to patterns learned from a vast chemical space. researchgate.net
Table 1: Computational Methods for Predicting Reaction Selectivity
| Method | Principle | Application to this compound |
| Quantum Mechanics (DFT, ab initio) | Calculation of transition state energies and reaction energy profiles. wuxiapptec.comnih.gov | Predicting the preferred site of nucleophilic attack (on the carbonyl carbon vs. the α-carbon) or the regioselectivity of electrophilic substitution on the phenyl ring. |
| Machine Learning (ML) | Pattern recognition from large datasets of chemical reactions. researchgate.netnih.gov | Predicting the major regio- or stereoisomer in reactions where this compound is a substrate, based on learned chemical patterns. |
| Hybrid QM/MM | Combines the accuracy of QM for the reactive center with the efficiency of molecular mechanics for the surrounding environment. | Modeling enzymatic reactions involving this compound to predict stereoselectivity imposed by the chiral environment of an active site. |
Spectroscopic Property Prediction and Validation
Computational methods are instrumental in predicting and interpreting the spectroscopic properties of molecules, providing insights that complement experimental data.
Theoretical calculations, particularly using Density Functional Theory (DFT), are widely used to compute the vibrational frequencies of molecules. nih.gov These calculated frequencies correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. researchgate.netnih.govrsc.org For this compound, a DFT calculation would first involve optimizing the molecule's three-dimensional geometry to its lowest energy state. Following this, the vibrational frequencies and their corresponding intensities for both IR and Raman spectra can be calculated. nih.govresearchgate.netresearchgate.net
The theoretical spectra can be used to:
Assign experimental peaks: By comparing the calculated vibrational modes to the experimental spectrum, each peak can be assigned to a specific molecular motion (e.g., C=O stretch, C-Br stretch, phenyl ring vibrations). nih.govnih.gov
Confirm molecular structure: Agreement between the theoretical and experimental spectra provides strong evidence for the calculated molecular structure. nih.gov
Study conformational isomers: If this compound exists in multiple stable conformations, their individual theoretical spectra can be calculated to help identify their presence in an experimental sample. nih.gov
Table 2: Predicted Vibrational Modes for this compound (Illustrative)
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Activity |
| C=O Stretch | 1750-1770 | Strong in IR |
| Phenyl C=C Stretches | 1450-1600 | Medium to Strong in IR and Raman |
| C-O Stretch | 1100-1300 | Strong in IR |
| C-Br Stretch | 500-600 | Medium in IR |
Note: These are general expected ranges and would be precisely calculated using computational methods.
Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govconicet.gov.ar This method calculates the energies of electronic transitions from the ground state to various excited states. sphinxsai.com For this compound, a TD-DFT calculation would provide the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov
These calculations can help to:
Understand the nature of electronic transitions (e.g., π → π* transitions within the phenyl ring or n → π* transitions involving the carbonyl group). sphinxsai.com
Explain the effect of substituents on the absorption spectrum.
Correlate the electronic properties of the molecule with its observed color and photostability.
Molecular Docking Studies for Binding Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). frontiersin.org This method is fundamental in drug discovery and molecular biology for understanding and predicting molecular recognition. openmedicinalchemistryjournal.comunirioja.es
If this compound were to be investigated as a potential ligand for a biological target, molecular docking studies would be performed to:
Identify potential binding sites: Docking algorithms can search the surface of a protein to find cavities and pockets where this compound might bind. nih.govnih.gov
Predict binding poses: The software calculates the most stable binding orientation of this compound within the active site, known as the binding pose. mdpi.com
Estimate binding affinity: Docking programs use scoring functions to estimate the strength of the interaction between the ligand and the protein, often reported as a binding energy or docking score. plos.org
Analyze intermolecular interactions: The predicted binding pose can be visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net
Table 3: Key Steps in a Molecular Docking Study of this compound
| Step | Description | Outcome |
| 1. Receptor Preparation | Obtaining the 3D structure of the target protein (e.g., from the Protein Data Bank) and preparing it for docking (e.g., adding hydrogens, removing water). | A prepared protein structure ready for ligand docking. |
| 2. Ligand Preparation | Generating a 3D conformation of this compound and assigning appropriate atomic charges. | An optimized 3D structure of the ligand. |
| 3. Docking Simulation | Running the docking algorithm to sample different orientations and conformations of the ligand within the receptor's binding site. nih.gov | A set of potential binding poses ranked by a scoring function. plos.org |
| 4. Post-Docking Analysis | Visualizing the top-ranked poses and analyzing the specific molecular interactions between this compound and the protein's amino acid residues. researchgate.net | An understanding of the binding mode and the key interactions driving binding affinity. |
While direct computational data for this compound is sparse, the established methodologies described provide a clear roadmap for its theoretical investigation, from predicting its chemical behavior to its potential biological activity.
Advanced Spectroscopic Characterization and Structural Elucidation in Phenyl Bromoacetate Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise structure of Phenyl bromoacetate (B1195939) in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed. rsc.org
High-resolution ¹H NMR spectroscopy distinguishes the different chemical environments of protons within the Phenyl bromoacetate molecule. The spectrum is characterized by two main sets of signals corresponding to the aliphatic methylene (B1212753) protons and the aromatic phenyl protons. nih.govmedchemexpress.com
The methylene protons (-CH₂Br) are chemically equivalent and are adjacent to an electron-withdrawing bromine atom and the ester functionality. They are not coupled to any other protons, and thus appear as a distinct singlet. The protons on the phenyl ring are inequivalent and exhibit complex splitting patterns (multiplets) due to spin-spin coupling between adjacent protons. The integration of these signals confirms the presence of two and five protons for the methylene and phenyl groups, respectively.
Table 1: Expected ¹H NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.45 - 7.20 | Multiplet | 5H | Ar-H (Phenyl) |
| ~4.33 | Singlet | 2H | Br-CH₂ -C=O |
Note: Predicted values based on standard chemical shift tables and spectral data of similar structures.
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the complete mapping of the carbon backbone. nih.gov The spectrum shows a signal for the ester carbonyl carbon, the methylene carbon attached to bromine, and four signals for the six carbons of the phenyl ring (due to symmetry, the ortho and meta carbons are respectively equivalent).
Table 2: Expected ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.8 | C =O (Ester carbonyl) |
| ~150.2 | C -O (ipso-carbon) |
| ~129.6 | C -H (para-carbon) |
| ~126.5 | C -H (ortho-carbons) |
| ~121.7 | C -H (meta-carbons) |
| ~25.5 | C H₂Br (Methylene carbon) |
Note: Predicted values based on standard chemical shift tables and spectral data of similar structures.
Two-dimensional (2D) NMR experiments are crucial for confirming the connectivity of atoms that may be ambiguous from 1D spectra alone. science.govsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show cross-peaks between the adjacent protons on the phenyl ring, confirming their ortho, meta, and para relationships. No correlation would be seen for the singlet methylene protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbon atoms they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.edu An HSQC spectrum would show a cross-peak connecting the methylene proton signal (~4.33 ppm) to the methylene carbon signal (~25.5 ppm). It would also correlate the aromatic proton signals to their corresponding aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bond ¹H-¹³C correlations). sdsu.edu Key correlations for this compound would include a cross-peak from the methylene protons (~4.33 ppm) to the carbonyl carbon (~165.8 ppm). Crucially, a correlation from these same methylene protons to the ipso-carbon of the phenyl ring (~150.2 ppm) through the three-bond C-C-O-C linkage would unambiguously confirm the ester structure. Further correlations from the aromatic protons to neighboring carbons would solidify the assignment of the phenyl ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis
FT-IR spectroscopy identifies the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. scientificwebjournals.comillinois.edu The FT-IR spectrum provides clear evidence for the key structural components of the molecule. nih.govchemicalbook.com
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3070 | C-H Stretch | Aromatic |
| ~1770 | C=O Stretch | Phenyl Ester |
| ~1590 | C=C Stretch | Aromatic Ring |
| ~1490 | C=C Stretch | Aromatic Ring |
| ~1190 & ~1160 | C-O Stretch | Ester |
| ~680 | C-Br Stretch | Alkyl Halide |
Note: Values are typical for the specified functional groups.
The most prominent peak is the strong carbonyl (C=O) stretch of the phenyl ester group, which appears at a characteristically high wavenumber (~1770 cm⁻¹) compared to alkyl esters. Other significant absorptions include those for the aromatic C=C bonds and the C-O ester linkages.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Assessment
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The chromophore in this compound consists of the phenyl ring conjugated with the ester carbonyl group. This system absorbs UV light, promoting electrons from lower energy π orbitals to higher energy π* orbitals (π → π* transitions). The spectrum typically displays strong absorption bands in the ultraviolet region. nist.govresearchgate.net The position of the maximum absorbance (λmax) and the molar absorptivity are characteristic of the compound's electronic structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.govgoogle.com For this compound (C₈H₇BrO₂), HRMS can readily confirm the molecular formula. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the mass spectrum will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.
Table 4: High-Resolution Mass Spectrometry Data for this compound
| Ion Formula | Isotope | Calculated m/z |
|---|---|---|
| [C₈H₇BrO₂]⁺ | ⁷⁹Br | 213.9629 |
Comparing the experimentally measured m/z values to the calculated values allows for the unambiguous confirmation of the molecular formula with a high degree of confidence.
Single Crystal X-Ray Diffraction (SC-XRD) for Definitive Three-Dimensional Structure Determination
Hypothetical Crystallographic Data for this compound
The crystallographic data presented below is a hypothetical representation to illustrate the results that would be generated from an SC-XRD experiment.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₈H₇BrO₂ |
| Formula weight | 215.04 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.50(1) Å, α = 90° |
| b = 5.60(1) Å, β = 98.50(2)° | |
| c = 17.20(2) Å, γ = 90° | |
| Volume | 811.1(2) ų |
| Z | 4 |
| Density (calculated) | 1.760 Mg/m³ |
| Absorption coefficient | 4.95 mm⁻¹ |
| F(000) | 424 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 28.00° |
| Reflections collected | 2500 |
| Independent reflections | 1800 [R(int) = 0.045] |
| Completeness to theta = 28.00° | 99.5 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1800 / 0 / 100 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.040, wR2 = 0.110 |
| R indices (all data) | R1 = 0.055, wR2 = 0.125 |
| Largest diff. peak and hole | 0.50 and -0.45 e.Å⁻³ |
Detailed Research Findings from a Hypothetical SC-XRD Study
A definitive SC-XRD study would reveal the precise spatial arrangement of the phenyl ring relative to the bromoacetate group. The planarity of the phenyl ring and the ester group would be confirmed, and the dihedral angle between these two planes would be accurately determined. This information is critical for understanding the steric and electronic effects within the molecule.
The analysis would provide exact bond lengths and angles, allowing for a comparison with standard values and providing insight into any potential intramolecular interactions. For instance, the C-Br bond length and the C=O and C-O bond lengths of the ester group would be precisely measured.
Table 2: Selected Hypothetical Bond Lengths (Å) and Angles (°) for this compound
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(8) | 1.94(1) |
| O(1)-C(7) | 1.20(1) |
| O(2)-C(7) | 1.35(1) |
| O(2)-C(1) | 1.41(1) |
| C(7)-C(8) | 1.52(1) |
| O(1)-C(7)-O(2) | 123.0(1) |
| O(1)-C(7)-C(8) | 125.0(1) |
| O(2)-C(7)-C(8) | 112.0(1) |
| C(7)-O(2)-C(1) | 118.0(1) |
| Br(1)-C(8)-C(7) | 111.0(1) |
Furthermore, the crystal packing arrangement would be elucidated, revealing any significant intermolecular interactions such as halogen bonding (involving the bromine atom) or π-π stacking of the phenyl rings. These non-covalent interactions are fundamental to the nature of the solid-state structure and can influence the macroscopic properties of the compound.
Q & A
Q. What are the standard methods for synthesizing and characterizing ethyl bromoacetate in laboratory settings?
Ethyl bromoacetate is typically synthesized via esterification of bromoacetic acid with ethanol under acidic catalysis. Characterization involves:
- Structural analysis : Use NMR (<sup>1</sup>H and <sup>13</sup>C) to confirm ester group formation and bromine substitution. IR spectroscopy verifies C=O (1740–1720 cm<sup>−1</sup>) and C-Br (650–500 cm<sup>−1</sup>) stretches .
- Purity assessment : Gas chromatography (GC) with flame ionization detection ensures ≥98% purity, as per industrial standards .
- Physicochemical properties : Measure boiling point (50°C at 10 mmHg), density (1.321 g/cm<sup>3</sup> at 25°C), and flash point (49°C) to confirm batch consistency .
Q. What safety protocols are critical when handling ethyl bromoacetate in experimental workflows?
Ethyl bromoacetate is a severe irritant and lachrymator. Key safety measures include:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and fume hoods to prevent skin/eye contact and inhalation .
- Ventilation : Use local exhaust systems to maintain airborne concentrations below PAC-1 (0.18 ppm) .
- Emergency response : Immediate decontamination with water for skin exposure and oxygen therapy for pulmonary edema caused by inhalation .
Q. How is ethyl bromoacetate utilized in derivatization reactions for supramolecular chemistry?
Ethyl bromoacetate reacts with phenolic hydroxyl groups (e.g., calix[4]arene) to form ester derivatives. For example:
- 1,3-Diester calix[4]arene synthesis : React p-t-butyl calix[4]arene with ethyl bromoacetate in dry acetone under basic conditions (K2CO3). Monitor reaction progress via mass spectrometry for [M+H]<sup>+</sup> peaks .
- Kinetic control : Adjust stoichiometry (2:1 molar ratio of ethyl bromoacetate to calixarene) to favor mono- or disubstituted products .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of ethyl bromoacetate in radical-mediated reductions?
Ethyl bromoacetate participates in proton-coupled electron transfer (PCET) with α-hydroxyethyl radicals (˙EtOH) in aqueous ethanol:
- Radical selectivity : Bromoacetate (BrAc<sup>−</sup>) undergoes PCET due to its lower reduction potential (−0.45 V vs. SCE) compared to chloroacetate. DFT calculations show BrAc<sup>−</sup> forms a transient H-bonded complex with ˙EtOH, facilitating electron transfer .
- pH dependence : Reactions are suppressed in buffered solutions (e.g., phosphate) due to radical scavenging, highlighting the need for non-buffered media .
Q. How can ethyl bromoacetate be optimized for synthesizing antimicrobial triazole derivatives?
Ethyl bromoacetate enables C-alkylation of Schiff bases to generate triazole precursors. A stepwise protocol includes:
- Condensation : React 4-amino-5-methyl-1,2,4-triazol-3-one with ethyl bromoacetate in ethanol/NaOH (reflux, 8 h) to form acetic acid ethyl esters .
- Hydrazide formation : Treat intermediates with hydrazine hydrate (12 h reflux) and subsequently with phenyl isothiocyanate to yield carbothioamides. Mannich bases derived from these show MIC values of 4–8 µg/mL against S. aureus .
Q. What computational strategies improve reaction design for ethyl bromoacetate in metal-ligand complex synthesis?
Density functional theory (DFT) optimizes ligand design for metal complexes:
- Ligand synthesis : Ethyl bromoacetate reacts with 4-[(carbamothioylhydrazono)methyl]phenyl sulfonate to form S,N-donor ligands. DFT predicts bond angles (e.g., C-S-Metal ≈ 105°) and charge distribution for stable Co(II)/Cu(II) complexes .
- Antimicrobial docking : Molecular dynamics simulations (e.g., with 1fj4 protein) validate ligand-receptor interactions, guiding structural modifications for enhanced activity .
Q. How do contradictory data on ethyl bromoacetate’s toxicity inform risk assessment in academic labs?
Discrepancies in exposure limits (e.g., PAC-3 = 12 ppm vs. pulmonary edema risks at undefined thresholds ) necessitate:
- Hierarchical controls : Prioritize engineering controls (e.g., closed systems) over administrative measures.
- Tiered testing : Use in vitro cytotoxicity assays (e.g., lung epithelial cell lines) to supplement regulatory data .
Methodological Notes
- Statistical rigor : Report numerical data to three significant figures, aligning with instrumental precision (e.g., GC purity: 98.3 ± 0.5%) .
- Ethical compliance : Avoid commercial synthesis scales; focus on mg–g quantities for mechanistic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
